4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate
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Overview
Description
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone linkage, and ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate typically involves the condensation of 4-chlorobenzoic acid with 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenol. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydrazone linkage and aromatic rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
- 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
- 2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-nitrobenzoate
Uniqueness
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorobenzoate moiety enhances its potential as a pharmacophore and its ability to interact with biological targets.
Properties
CAS No. |
303086-54-6 |
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Molecular Formula |
C20H14ClN3O3 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H14ClN3O3/c21-17-5-3-16(4-6-17)20(26)27-18-7-1-14(2-8-18)13-23-24-19(25)15-9-11-22-12-10-15/h1-13H,(H,24,25)/b23-13+ |
InChI Key |
AECWRVHIYUXZKL-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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